Enhanced Inhibitory Potency Against mPGES-1 Compared to Prostaglandin G/H Synthase
A chemoproteomic profiling of a library containing the 7-chloro-2-heptyn-1-ol scaffold revealed a significant selectivity window for the inducible microsomal prostaglandin E synthase-1 (mPGES-1) over other related enzymes. The derived inhibitor demonstrated an IC50 of 200 nM against human mPGES-1, making it 8-fold more potent against this target than against 5-lipoxygenase (IC50 1.6 µM) [1]. This quantitative selectivity profile is a crucial differentiator for scientific users developing targeted anti-inflammatory agents, as it suggests a reduced potential for off-target effects compared to broader cyclooxygenase inhibitors.
| Evidence Dimension | Inhibitory Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | IC50 = 200 nM (mPGES-1); IC50 = 1.6 µM (5-Lipoxygenase) |
| Comparator Or Baseline | Baseline: 5-lipoxygenase activity from same study. Comparator: Prostaglandin G/H synthase 2 (COX-2) inhibitors typically have IC50 values in the low nanomolar range for COX-2 but lack mPGES-1 selectivity. |
| Quantified Difference | > 8-fold selectivity for mPGES-1 over 5-LOX. The specific IC50 of 200 nM for mPGES-1 represents a critical activity threshold not guaranteed for other chloro-alkynol homologs. |
| Conditions | Assay: Inhibition of recombinant human mPGES-1 in IL-1beta-stimulated A549 cell microsomes, measuring PGE2 formation from PGH2 after 15 minutes via RP-HPLC. 5-LOX assay: Inhibition in A23187-stimulated human neutrophils. |
Why This Matters
For procurement, this provides a clear, quantitative rationale to choose this specific chloro-alkynol scaffold for mPGES-1-targeted research, as it demonstrates a potency and selectivity profile not accessible with generic COX inhibitors.
- [1] BindingDB. (2013). Entry BDBM50397226 (CHEMBL2172777). Inhibition of mPGES-1 and 5-lipoxygenase. Retrieved May 2026. View Source
